

An In-depth Technical Guide on the Physicochemical Characteristics of Glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glycyrol*

Cat. No.: B026511

[Get Quote](#)

Disclaimer: The term "**Glycyrol**" is not a standard recognized chemical name. This document assumes the user intended to inquire about Glycerol (IUPAC name: propane-1,2,3-triol), a widely studied and utilized compound.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of glycerol, tailored for researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological and industrial processes.

Core Physicochemical Properties

Glycerol ($C_3H_8O_3$) is a simple polyol compound, appearing as a clear, colorless, odorless, and viscous liquid with a sweet taste.^{[1][2][3]} Its unique properties are primarily due to its three hydrophilic hydroxyl (-OH) groups, which allow for strong hydrogen bonding.^{[1][3][4]} This structure is responsible for its miscibility with water and its hygroscopic nature, meaning it readily absorbs moisture from the air.^{[1][4][5]}

The following tables summarize the key physicochemical properties of pure glycerol.

Table 1: General and Thermal Properties of Glycerol

Property	Value	Units	Conditions
Molecular Weight	92.09	g/mol	-
Density	1.261	g/cm ³	20 °C
Melting Point	17.8 - 18.2	°C	-
Boiling Point	290	°C	760 mmHg (with decomposition)
Flash Point	160	°C	Closed Cup
Autoignition Temp.	370	°C	-

Sources:[1][2][3][6][7][8]

Table 2: Solubility and Partitioning of Glycerol

Property	Value	Units	Conditions
Solubility in Water	Miscible	-	25 °C
log P (Octanol-Water)	-2.32	-	-
Solubility in Ethanol	Miscible	-	-
Solubility in Ether	~1:500	(g/mL)	-
Solubility in Ethyl Acetate	~1:11	(g/mL)	-
Insoluble in	Benzene, Chloroform, Hydrocarbons	-	-

Sources:[1][2][3][6][9][10]

Table 3: Optical and Other Properties of Glycerol

Property	Value	Units	Conditions
Refractive Index (n ₂₀ /D)	1.474	-	20 °C
Dynamic Viscosity	1.412	Pa·s (1412 cP)	20 °C
Vapor Pressure	0.003	mmHg	50 °C
pKa	~14.4	-	18 °C

Sources:[1][2][7][11]

Experimental Protocols

Detailed and accurate determination of physicochemical properties is critical for research and development. Below are methodologies for key experiments.

This method is suitable for determining the melting point of crystalline solids, particularly when a digital apparatus is unavailable. A glycerol bath is often used for substances with melting points above 100°C.[12][13]

Objective: To determine the temperature range over which a solid sample transitions to a liquid.

Apparatus:

- Thiele tube
- Thermometer (0-200°C range)
- Capillary tubes (sealed at one end)
- Heating source (Bunsen burner or hot plate)
- Glycerol (as the heating bath fluid)
- Stand and clamps

Procedure:

- Sample Preparation: Finely crush the solid sample. Pack a small amount (2-3 mm height) into the sealed end of a capillary tube by tapping the sealed end on a hard surface.[14]
- Apparatus Setup: Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.
- Fill the Thiele tube with glycerol to just above the side-arm.[13]
- Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the glycerol level is sufficient to immerse the sample.
- Heating: Gently heat the side-arm of the Thiele tube. The design of the tube promotes convection currents, ensuring uniform heat distribution.[15]
- Observation: Heat rapidly to get an approximate melting point. Allow the apparatus to cool, then repeat with a new sample, heating slowly (1-2°C per minute) as the temperature approaches the expected melting point.[14][15]
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire solid has melted (T_2). The melting point is reported as the range $T_1 - T_2$. A narrow range (0.5-1.0°C) typically indicates a pure substance.[15]

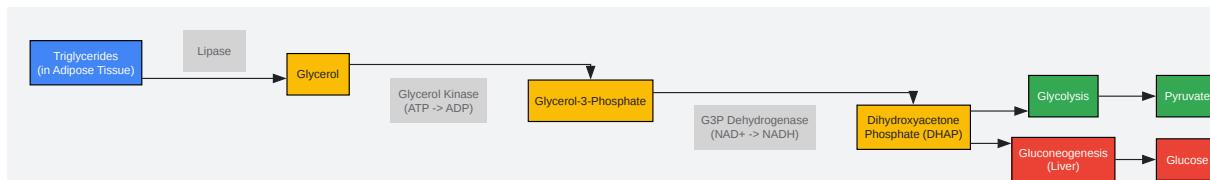
This method, based on Stokes' Law, is effective for transparent, viscous liquids like glycerol. [16]

Objective: To calculate the dynamic viscosity of glycerol by measuring the terminal velocity of a sphere falling through it.

Apparatus:

- Graduated cylinder (large enough to minimize wall effects)
- Steel ball bearings of known diameter and density
- Micrometer
- Analytical balance

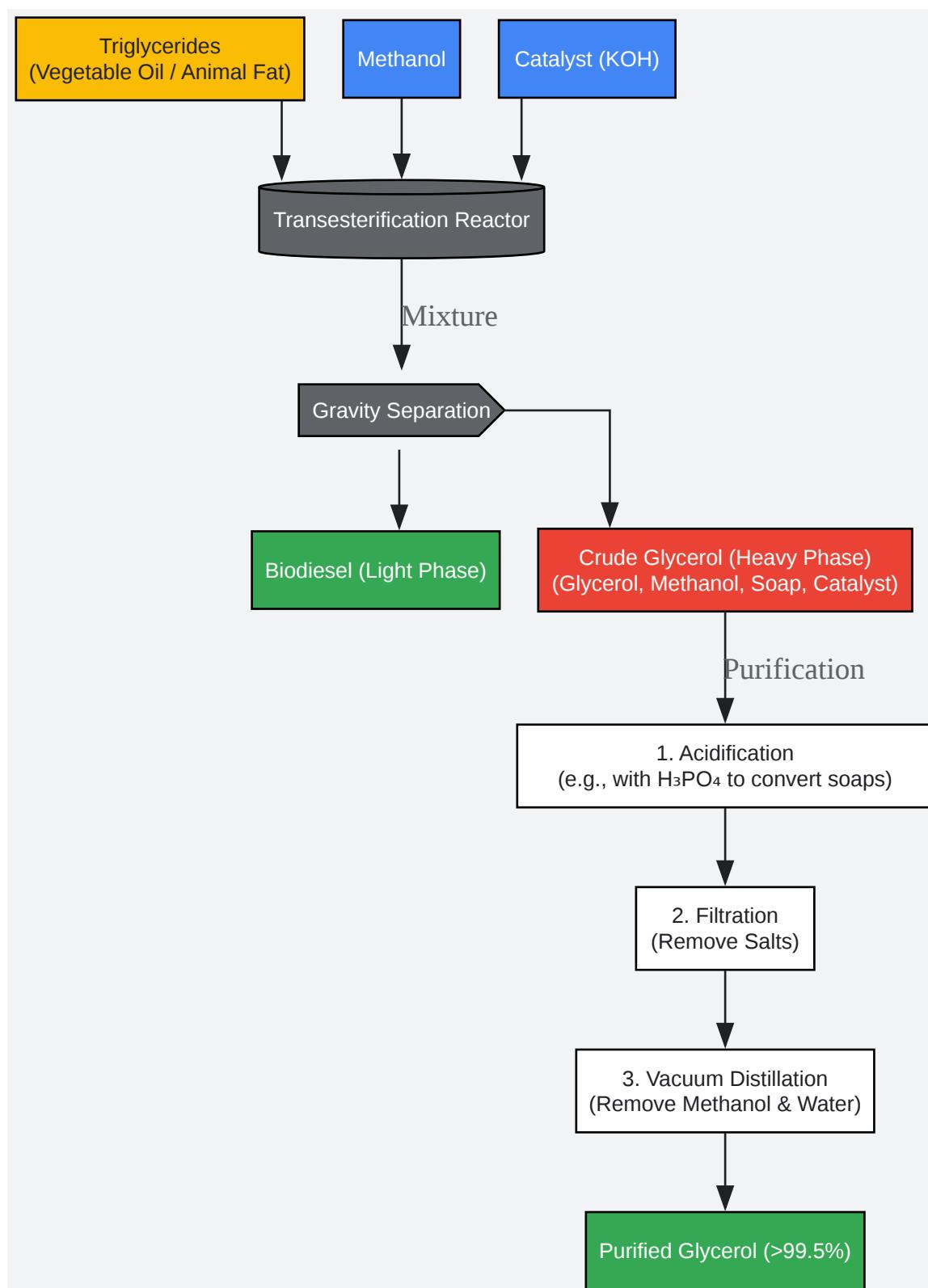
- Stopwatch or timer
- Thermometer
- Glycerol sample


Procedure:

- Characterize the Sphere: Measure the diameter of a steel ball with a micrometer and calculate its radius (r). Measure its mass with an analytical balance and calculate its density (ρ_2).
- Prepare the Glycerol: Fill the graduated cylinder with glycerol and allow it to reach thermal equilibrium with the room. Measure and record the temperature of the glycerol. Measure the density of the glycerol (ρ_1) by weighing a known volume.
- Mark Distances: Mark two reference points on the graduated cylinder, one near the top (A) and one near the bottom (B), ensuring there is sufficient distance for the sphere to reach terminal velocity before point A and to fall past point B without hitting the bottom. Measure the distance (d) between A and B.
- Perform the Drop: Gently release the steel ball into the center of the cylinder. Start the stopwatch as the ball passes mark A and stop it as it passes mark B. Record the time (t).
- Repeat: Repeat the measurement several times to ensure consistency and calculate the average time.
- Calculation:
 - Calculate the terminal velocity: $v = d / t$
 - Calculate the dynamic viscosity (η) using Stokes' Law: $\eta = [2 * g * r^2 * (\rho_2 - \rho_1)] / (9 * v)$ where g is the acceleration due to gravity (9.81 m/s²).

Visualizations: Pathways and Workflows

Visualizing the role of glycerol in biological and industrial contexts is crucial for a comprehensive understanding.


Glycerol is a key intermediate in energy metabolism.[17] When triglycerides are broken down (lipolysis), glycerol is released and can enter glycolysis or gluconeogenesis, primarily in the liver.[17][18][19]

[Click to download full resolution via product page](#)

Caption: Metabolic fate of glycerol via glycolysis and gluconeogenesis.

Glycerol is the primary byproduct of biodiesel production through a process called transesterification.[20][21] Crude glycerol must undergo significant purification to be used in pharmaceutical or food applications.[22]

[Click to download full resolution via product page](#)

Caption: Workflow for glycerol production and purification from biodiesel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycerol - Wikipedia [en.wikipedia.org]
- 2. Glycerol | 56-81-5 [chemicalbook.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Is glycerol soluble in water class 12 chemistry CBSE [vedantu.com]
- 5. kumarmetal.com [kumarmetal.com]
- 6. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. glycerol [stenutz.eu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. srisriuniversity.edu.in [srisriuniversity.edu.in]
- 17. Glycerol | Rupa Health [rupahealth.com]
- 18. researchgate.net [researchgate.net]
- 19. GLYCEROL-METABOLISM-1.pptx [slideshare.net]
- 20. Production of Biofuels from Glycerol from the Biodiesel Production Process—A Brief Review [mdpi.com]
- 21. youtube.com [youtube.com]

- 22. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Characteristics of Glycerol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b026511#physicochemical-characteristics-of-glycrol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com